

# Immobilization of 3-(3-Ethylthioureido)phenylboronic acid on magnetic nanoparticles

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## Compound of Interest

Compound Name: 3-(3-Ethylthioureido)phenylboronic acid

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## Application Note & Protocol

### Immobilization of 3-(3-Ethylthioureido)phenylboronic Acid on Magnetic Nanoparticles for Selective Glycoprotein Enrichment

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## Abstract

This guide provides a comprehensive, in-depth protocol for the synthesis and functionalization of magnetic nanoparticles (MNPs) with **3-(3-Ethylthioureido)phenylboronic acid**. This advanced material leverages the superparamagnetic properties of an iron oxide core for rapid magnetic separation and the unique affinity of boronic acid for cis-diol-containing molecules, such as glycoproteins.<sup>[1][2]</sup> The protocol details a robust, step-by-step process: (1) synthesis of magnetite ( $\text{Fe}_3\text{O}_4$ ) nanoparticles via co-precipitation, (2) coating with a protective and functionalizable silica shell, (3) surface modification with amine groups using (3-Aminopropyl)triethoxysilane (APTES), and (4) covalent immobilization of the target boronic acid ligand via a glutaraldehyde crosslinker. We further provide detailed procedures for the

characterization of the synthesized materials and a validated protocol for their application in the selective enrichment of glycoproteins from complex biological samples.<sup>[3]</sup> This technology is poised to accelerate research in glycoproteomics, biomarker discovery, and diagnostics.

## Principle of the Method

The power of this technology lies in the synergistic combination of a magnetic core and a chemically selective surface.

- **Magnetic Core ( $\text{Fe}_3\text{O}_4$ ):** Iron oxide nanoparticles synthesized by co-precipitation exhibit superparamagnetism.<sup>[4][5]</sup> This means they are strongly magnetic in the presence of an external magnetic field, allowing for their rapid and complete separation from a solution, but retain no residual magnetism once the field is removed. This prevents aggregation and ensures the particles are easily redispersed for subsequent steps.
- **Silica Shell ( $\text{Fe}_3\text{O}_4@\text{SiO}_2$ ):** A silica layer is crucial for several reasons. It passivates the iron oxide core, preventing oxidation and aggregation in biological buffers.<sup>[6][7][8]</sup> Most importantly, it provides a surface rich in silanol (-SiOH) groups, which serve as anchor points for further chemical modification.<sup>[9][10]</sup>
- **Amine Functionalization ( $\text{Fe}_3\text{O}_4@\text{SiO}_2-\text{NH}_2$ ):** The silanol groups are reacted with an organosilane, (3-Aminopropyl)triethoxysilane (APTES), to introduce primary amine (-NH<sub>2</sub>) groups onto the nanoparticle surface.<sup>[11][12][13]</sup> This creates a versatile, reactive surface ready for ligand coupling.
- **Glutaraldehyde Crosslinking:** Glutaraldehyde is a homobifunctional crosslinker containing two aldehyde groups.<sup>[14]</sup> It reacts with the primary amines on the nanoparticle surface, leaving the second aldehyde group free to form a Schiff base with an amine group on the target ligand—in this case, the N-H group of the ethylthioureido moiety.<sup>[15][16]</sup> Subsequent reduction with sodium cyanoborohydride creates a stable, covalent secondary amine linkage.<sup>[17][18]</sup>
- **Boronic Acid Affinity:** The immobilized phenylboronic acid (PBA) group is the key to selectivity. In aqueous solutions at alkaline pH, the boronic acid moiety exists in equilibrium between a neutral trigonal planar form and an anionic tetrahedral boronate form.<sup>[19][20]</sup> The anionic form readily reacts with molecules containing cis-1,2- or 1,3-diols to form reversible,

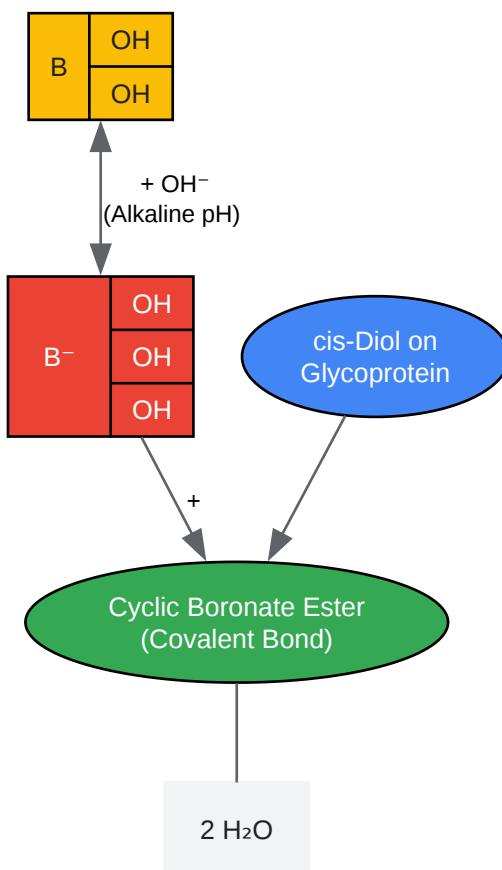
five- or six-membered cyclic esters.<sup>[1][21][22][23]</sup> Since the glycan portions of glycoproteins are rich in such diol structures, the functionalized MNPs can selectively capture them from complex mixtures like cell lysates or serum.<sup>[24][25][26]</sup> The binding is pH-dependent and can be reversed by lowering the pH, allowing for the gentle elution of captured glycoproteins.

## Diagrams of Workflow and Mechanism



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Caption: Overall workflow for the synthesis of boronic acid-functionalized MNPs.



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Caption: Reversible binding of boronic acid with a cis-diol moiety on a glycoprotein.

## Materials and Reagents

Reagent	Grade	Supplier (Example)
Iron(III) chloride hexahydrate (FeCl <sub>3</sub> ·6H <sub>2</sub> O)	ACS Reagent, ≥98%	Sigma-Aldrich
Iron(II) chloride tetrahydrate (FeCl <sub>2</sub> ·4H <sub>2</sub> O)	ACS Reagent, ≥99%	Sigma-Aldrich
Ammonium hydroxide solution (NH <sub>4</sub> OH)	28-30% NH <sub>3</sub> basis	Fisher Scientific
Tetraethyl orthosilicate (TEOS)	≥99.0% (GC)	Sigma-Aldrich
(3-Aminopropyl)triethoxysilane (APTES)	≥98%	Sigma-Aldrich
Glutaraldehyde solution	Grade I, 25% in H <sub>2</sub> O	Sigma-Aldrich
3-(3-Ethylthioureido)phenylboronic acid	≥95%	Custom Synthesis/Specialty
Sodium cyanoborohydride (NaCNBH <sub>3</sub> )	95%	Sigma-Aldrich
Ethanol (EtOH)	Anhydrous, ≥99.5%	VWR
Deionized (DI) Water	18.2 MΩ·cm	Millipore Milli-Q
Phosphate-Buffered Saline (PBS)	pH 7.4	Gibco
Binding Buffer	50 mM NH <sub>4</sub> HCO <sub>3</sub> , pH 8.5	Prepare fresh
Elution Buffer	0.1 M Glycine-HCl, pH 2.5	Prepare fresh

## Detailed Experimental Protocols

## Part 1: Synthesis of Amine-Functionalized Magnetic Nanoparticles ( $\text{Fe}_3\text{O}_4@\text{SiO}_2\text{-NH}_2$ )

### Step 1.1: Synthesis of Magnetite ( $\text{Fe}_3\text{O}_4$ ) Nanoparticles[27][28][29][30]

- Dissolve  $\text{FeCl}_3\cdot 6\text{H}_2\text{O}$  (5.41 g) and  $\text{FeCl}_2\cdot 4\text{H}_2\text{O}$  (1.99 g) in 100 mL of deoxygenated DI water in a three-neck flask with mechanical stirring under a nitrogen atmosphere.
- Heat the solution to 80°C.
- Rapidly inject 10 mL of 28% ammonium hydroxide solution. A black precipitate will form immediately.
- Continue stirring at 80°C for 1 hour.
- Cool the mixture to room temperature. Collect the black precipitate using a strong permanent magnet and discard the supernatant.
- Wash the nanoparticles three times with DI water and twice with ethanol. Resuspend the final product in 50 mL of ethanol.

### \*\*Step 1.2: Silica Coating of $\text{Fe}_3\text{O}_4$ Nanoparticles ( $\text{Fe}_3\text{O}_4@\text{SiO}_2$ ) \*\*[6][7][31]

- Disperse 100 mg of the  $\text{Fe}_3\text{O}_4$  nanoparticles from Step 1.1 into a mixture of 80 mL ethanol and 20 mL DI water.
- Sonicate the dispersion for 15 minutes to ensure homogeneity.
- Transfer the dispersion to a flask with mechanical stirring. Add 5 mL of 28% ammonium hydroxide.
- Add 1.0 mL of TEOS dropwise over 30 minutes.
- Allow the reaction to proceed for 12 hours at room temperature with continuous stirring.
- Collect the resulting brown particles ( $\text{Fe}_3\text{O}_4@\text{SiO}_2$ ) with a magnet, and wash three times with ethanol and twice with DI water.

\*\*Step 1.3: Amine Functionalization ( $\text{Fe}_3\text{O}_4@\text{SiO}_2-\text{NH}_2$ ) \*\*[11][12][32]

- Resuspend the  $\text{Fe}_3\text{O}_4@\text{SiO}_2$  particles in 100 mL of anhydrous ethanol and sonicate for 15 minutes.
- Heat the dispersion to 70°C with stirring.
- Add 2.0 mL of APTES and allow the reaction to proceed for 12 hours at 70°C.
- Cool the mixture. Collect the amine-functionalized nanoparticles ( $\text{Fe}_3\text{O}_4@\text{SiO}_2-\text{NH}_2$ ) with a magnet.
- Wash thoroughly (3x with ethanol, 2x with DI water) to remove unreacted APTES.
- Dry the particles under vacuum at 60°C for 6 hours. Store desiccated at 4°C.

## Part 2: Immobilization of 3-(3-Ethylthioureido)phenylboronic Acid

Step 2.1: Activation of Nanoparticles with Glutaraldehyde[17]

- Disperse 100 mg of dry  $\text{Fe}_3\text{O}_4@\text{SiO}_2-\text{NH}_2$  nanoparticles in 20 mL of PBS (pH 7.4).
- Add 2 mL of 25% glutaraldehyde solution.
- React for 4 hours at room temperature with gentle shaking.
- Collect the activated particles with a magnet. Wash thoroughly (5x) with DI water to remove excess glutaraldehyde.

Step 2.2: Covalent Ligand Immobilization

- Immediately resuspend the glutaraldehyde-activated nanoparticles in 20 mL of a 10 mg/mL solution of **3-(3-Ethylthioureido)phenylboronic acid** prepared in PBS (pH 7.4).
- Add 20 mg of sodium cyanoborohydride ( $\text{NaCNBH}_3$ ). Caution:  $\text{NaCNBH}_3$  is toxic and should be handled in a fume hood.

- React for 12 hours at room temperature with gentle shaking.
- Collect the final functionalized nanoparticles (MNP-PBA) with a magnet.
- Wash sequentially with PBS (3x), ethanol (2x), and DI water (3x).
- Dry under vacuum and store at 4°C.

## Characterization and Expected Results

Proper characterization at each stage is critical to validate the synthesis.

Technique	Stage	Parameter Measured	Expected Outcome
TEM	$\text{Fe}_3\text{O}_4$ , $\text{Fe}_3\text{O}_4@\text{SiO}_2$	Size, Morphology, Coating	Spherical $\text{Fe}_3\text{O}_4$ core (10-15 nm); visible silica shell (~5-10 nm thickness) post-coating.[33]
VSM	All stages	Magnetic Properties	Superparamagnetic behavior (no hysteresis at room temp). Saturation magnetization will decrease with each coating step (e.g., $\text{Fe}_3\text{O}_4$ : ~65-75 emu/g; Final: ~30-40 emu/g). [5][34][35]
FTIR	All stages	Surface Functional Groups	$\text{Fe}_3\text{O}_4$ : Broad peak ~580 $\text{cm}^{-1}$ (Fe-O stretch). $@\text{SiO}_2$ : Strong peaks ~1100 $\text{cm}^{-1}$ (Si-O-Si) and ~950 $\text{cm}^{-1}$ (Si-OH). - $\text{NH}_2$ : Peaks for N-H bending (~1560 $\text{cm}^{-1}$ ) and C-H stretching (~2930 $\text{cm}^{-1}$ ). Final: Attenuation of amine peaks, possible C=N stretch (~1650 $\text{cm}^{-1}$ ) before reduction, and aromatic C=C stretches (~1600, 1475 $\text{cm}^{-1}$ ).[34][36]

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Zeta Potential	Fe <sub>3</sub> O <sub>4</sub> @SiO <sub>2</sub> , -NH <sub>2</sub>	Surface Charge	@SiO <sub>2</sub> : Negative potential (~ -35 mV) at neutral pH. -NH <sub>2</sub> : Positive potential (~ +25 mV) at neutral pH due to protonated amine groups. <a href="#">[11]</a>
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## Application Protocol: Selective Enrichment of Glycoproteins

This protocol uses Horseradish Peroxidase (HRP) as a model glycoprotein and Bovine Serum Albumin (BSA) as a non-glycoprotein control.

### Step 6.1: Binding/Capture

- Prepare a protein mixture (e.g., 1 mg/mL HRP and 10 mg/mL BSA) in 1 mL of Binding Buffer (50 mM NH<sub>4</sub>HCO<sub>3</sub>, pH 8.5).
- Equilibrate 5 mg of the MNP-PBA beads by washing them twice with 1 mL of Binding Buffer.
- Add the equilibrated beads to the protein mixture.
- Incubate for 30 minutes at room temperature with gentle end-over-end rotation.
- Place the tube on a magnetic stand and wait for the beads to pellet. Carefully collect the supernatant (this is the "unbound" fraction).

### Step 6.2: Washing

- Remove the tube from the magnet and add 1 mL of Binding Buffer to the beads.
- Resuspend the beads and incubate for 5 minutes.
- Pellet the beads with the magnet and discard the supernatant.

- Repeat the wash step two more times to ensure complete removal of non-specifically bound proteins.

#### Step 6.3: Elution

- To release the captured glycoproteins, add 100  $\mu$ L of Elution Buffer (0.1 M Glycine-HCl, pH 2.5) to the beads.
- Vortex briefly and incubate for 10 minutes at room temperature, flicking the tube occasionally.
- Pellet the beads with the magnet and carefully collect the supernatant. This is the "eluted" fraction, containing the enriched glycoproteins.

#### Step 6.4: Analysis

- Analyze the "unbound" and "eluted" fractions alongside the initial protein mixture using SDS-PAGE.
- Expected Result: The initial mixture will show a prominent BSA band and a fainter HRP band. The unbound fraction will be dominated by the BSA band. The eluted fraction should show a highly enriched band corresponding to HRP, with little to no BSA present, demonstrating successful selective capture.[2][17]

## Troubleshooting

Problem	Possible Cause(s)	Suggested Solution(s)
Low Yield of Nanoparticles	Incomplete precipitation; loss during washing.	Ensure rapid addition of base; use a strong magnet and allow sufficient time for separation.
Particle Aggregation	Incomplete silica coating; loss of surface charge.	Increase TEOS concentration or reaction time; confirm surface functionalization via Zeta Potential.
Low Glycoprotein Capture	Insufficient ligand density; incorrect binding pH.	Optimize glutaraldehyde and ligand concentrations; ensure Binding Buffer pH is $\geq 8.5$ . <a href="#">[21]</a>
High Non-Specific Binding	Ineffective washing; hydrophobic interactions.	Increase the number of wash steps; add a low concentration of non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer.

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